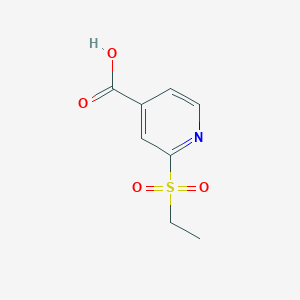

2-(Ethylsulfonyl)isonicotinic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C8H9NO4S |

|---|---|

Molecular Weight |

215.23 g/mol |

IUPAC Name |

2-ethylsulfonylpyridine-4-carboxylic acid |

InChI |

InChI=1S/C8H9NO4S/c1-2-14(12,13)7-5-6(8(10)11)3-4-9-7/h3-5H,2H2,1H3,(H,10,11) |

InChI Key |

WZRRZVOHFPGHPW-UHFFFAOYSA-N |

Canonical SMILES |

CCS(=O)(=O)C1=NC=CC(=C1)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Synthesis of 2-(Ethylsulfonyl)isonicotinic Acid

The following technical guide details the synthesis of 2-(Ethylsulfonyl)isonicotinic acid , a functionalized pyridine building block used in the development of pharmaceutical intermediates, particularly for kinase inhibitors and other heterocyclic drug candidates.

This guide prioritizes a scalable, two-step pathway starting from commercially available 2-chloroisonicotinic acid , utilizing nucleophilic aromatic substitution followed by selective oxidation.

Executive Summary & Retrosynthetic Analysis

Target Molecule: this compound (also known as 2-(ethylsulfonyl)pyridine-4-carboxylic acid). CAS Registry Number: Analogous to 1186663-27-3 (Methyl variant); Ethyl variant is a known homolog. Core Application: Intermediate for nucleophilic displacement reactions at the 2-position (sulfonyl group acts as a leaving group) or carboxylic acid coupling at the 4-position.

Retrosynthetic Logic

The sulfonyl moiety at the C2 position of the pyridine ring is best introduced via the oxidation of a sulfide. The sulfide, in turn, is installed via Nucleophilic Aromatic Substitution (

Pathway:

-

Precursor: 2-Chloroisonicotinic acid (Commercially available, CAS 6313-54-8).

-

Intermediate: 2-(Ethylthio)isonicotinic acid.

-

Product: this compound.[1]

Figure 1: Retrosynthetic analysis of the target sulfone.

Synthesis Pathway: Detailed Protocols

Step 1: Nucleophilic Aromatic Substitution ( )

Objective: Displacement of the C2-chloro group with an ethylthio moiety.

Mechanism: Addition-Elimination (

Reagents & Materials

-

Substrate: 2-Chloroisonicotinic acid (1.0 eq).

-

Nucleophile: Sodium ethanethiolate (NaSEt) (2.2 eq) OR Ethanethiol (EtSH) + Potassium Carbonate (

) (2.5 eq). -

Solvent: DMF (N,N-Dimethylformamide) or DMSO (Dimethyl sulfoxide).

-

Conditions: 80–100°C, 4–6 hours.

Experimental Protocol (Optimized)

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-chloroisonicotinic acid (10.0 g, 63.5 mmol) in anhydrous DMF (100 mL).

-

Deprotonation: Carefully add Potassium Carbonate (

, 22.0 g, 159 mmol) in portions. The mixture may effervesce as the carboxylic acid is deprotonated. -

Addition: Add Ethanethiol (EtSH, 5.2 mL, 70 mmol) dropwise via syringe. Note: EtSH is volatile and has a potent odor; use a bleach trap.

-

Reaction: Heat the mixture to 90°C under an inert atmosphere (

) for 5 hours. Monitor by TLC or HPLC for the disappearance of the starting chloride. -

Workup:

-

Cool the reaction mixture to room temperature.

-

Pour into ice-water (300 mL).

-

Acidify carefully with 2N HCl to pH ~3–4. The product, 2-(ethylthio)isonicotinic acid , will precipitate as a solid.

-

Filter the solid, wash with cold water, and dry under vacuum at 45°C.

-

Expected Yield: 85–92% Key Quality Attribute: Purity >95% (HPLC) is required before proceeding to oxidation to minimize side products.

Step 2: Selective Oxidation (Sulfide to Sulfone)

Objective: Oxidation of the sulfide sulfur to a sulfone (

-

Oxone® (Potassium peroxymonosulfate): Highly selective for S-oxidation over N-oxidation in aqueous alcohol. Preferred for safety and ease of handling.

-

Alternative: Hydrogen Peroxide (

) with Sodium Tungstate (

Experimental Protocol (Oxone Method)

-

Dissolution: Suspend 2-(ethylthio)isonicotinic acid (10.0 g, 54.6 mmol) in Methanol/Water (1:1 v/v, 150 mL).

-

Oxidation: Add Oxone® (50.4 g, 82.0 mmol, 1.5 eq) in portions over 30 minutes while maintaining the temperature below 30°C (ice bath recommended).

-

Stirring: Allow the reaction to stir at room temperature for 4–12 hours. The suspension usually clears then turns white as salts precipitate.

-

Quenching: Quench excess oxidant with saturated aqueous Sodium Bisulfite (

) solution (check with starch-iodide paper). -

Isolation:

-

Evaporate the methanol under reduced pressure.

-

The aqueous residue (containing the product and sulfate salts) is extracted with Ethyl Acetate (3 x 100 mL). Note: If the product is not soluble in EtOAc due to the carboxylic acid, adjust pH to 2 and filter the precipitate directly.

-

Preferred Isolation: Adjust pH to 1–2 with HCl. The sulfone acid often precipitates. Filter, wash with cold water, and dry.[2]

-

-

Purification: Recrystallization from Ethanol/Water if necessary.

Expected Yield: 80–88% Characterization:

-

1H NMR (DMSO-d6): Look for ethyl group signals (triplet ~1.2 ppm, quartet ~3.4 ppm) and pyridine protons shifting downfield due to the electron-withdrawing sulfone.

-

MS (ESI): [M+H]+ calc. ~230.0.[3]

Process Data & Critical Parameters

| Parameter | Step 1 (SnAr) | Step 2 (Oxidation) |

| Reagent | EtSH / K2CO3 | Oxone® |

| Solvent | DMF | MeOH / H2O |

| Temperature | 90°C | 20–25°C |

| Time | 5 h | 4–12 h |

| Critical Impurity | Unreacted Chloride | Pyridine N-Oxide; Sulfoxide (incomplete oxidation) |

| Safety Hazard | EtSH (Stench/Toxic) | Oxone (Strong Oxidizer) |

Troubleshooting Guide

-

Incomplete Oxidation (Sulfoxide present): If the intermediate sulfoxide is observed (MS [M+H]+ ~214), add an additional 0.5 eq of Oxone and stir longer.

-

N-Oxide Formation: Rare with Oxone at acidic/neutral pH. Avoid using mCPBA unless necessary, as it frequently oxidizes the pyridine nitrogen.

-

Solubility Issues: The sulfonyl acid is polar. If extraction is difficult, continuous extraction (Soxhlet) or direct precipitation at low pH is best.

Reaction Workflow Diagram

Figure 2: Operational workflow for the synthesis of this compound.

References

- Methodology: Trost, B. M.; Curran, D. P. "Chemoselective oxidation of sulfides to sulfones with potassium hydrogen persulfate." Tetrahedron Letters, 1981, 22(14), 1287–1290.

-

Synthesis of Analogous 2-(Methylsulfonyl)

-

Source: Sigma-Aldrich Product Specification for CAS 1186663-27-3. Link (Demonstrates stability and commercial viability of the homologous sulfone acid).

-

-

Reactivity of 2-Chloroisonicotinic Acid

-

Source: PubChem Compound Summary for CID 76258 (2-Chloronicotinic acid derivatives). Link

-

- Oxidation Selectivity (Sulfide vs Nitrogen)

Sources

A Technical Guide to the Spectroscopic Characterization of 2-(Ethylsulfonyl)isonicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

2-(Ethylsulfonyl)isonicotinic acid is a pyridine derivative of significant interest in medicinal chemistry and drug development due to the prevalence of the isonicotinic acid scaffold and the versatile properties of the ethylsulfonyl group. As with any novel compound, a thorough structural elucidation is paramount for its advancement in research and development pipelines. This guide provides a comprehensive overview of the expected spectroscopic characteristics of this compound, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The presented data is a predictive analysis based on established principles and data from analogous compounds, intended to serve as a benchmark for researchers synthesizing or analyzing this molecule.

Molecular Structure and Predicted Spectroscopic Features

The structure of this compound combines a pyridine ring, a carboxylic acid group, and an ethylsulfonyl group. Each of these components will give rise to characteristic signals in their respective spectroscopic analyses.

Caption: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons of the pyridine ring and the aliphatic protons of the ethyl group.

Predicted ¹H NMR Data (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.8-9.0 | d | 1H | H6 | The proton adjacent to the nitrogen atom is expected to be the most deshielded. |

| ~8.0-8.2 | d | 1H | H5 | The electron-withdrawing effect of the sulfonyl group will deshield this proton. |

| ~7.8-8.0 | dd | 1H | H3 | Coupled to both H5 and H6, appearing as a doublet of doublets. |

| ~3.4-3.6 | q | 2H | -SO₂-CH₂ -CH₃ | Methylene protons adjacent to the sulfonyl group. |

| ~1.2-1.4 | t | 3H | -SO₂-CH₂-CH₃ | Methyl protons of the ethyl group. |

| >10 | br s | 1H | -COOH | The carboxylic acid proton is typically a broad singlet at a high chemical shift and may exchange with residual water in the solvent. |

Note: Chemical shifts are predictions and may vary based on solvent and concentration. Coupling constants (J) for the pyridine ring protons are expected to be in the range of 2-8 Hz.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the number and electronic environment of the carbon atoms in the molecule.

Predicted ¹³C NMR Data (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~165-170 | -C OOH | Carboxylic acid carbon. |

| ~155-160 | C 2-SO₂ | The carbon bearing the electron-withdrawing sulfonyl group will be significantly downfield. |

| ~150-155 | C 6 | Carbon adjacent to the nitrogen. |

| ~140-145 | C 4-COOH | Carbon bearing the carboxylic acid group. |

| ~125-130 | C 5 | |

| ~120-125 | C 3 | |

| ~50-55 | -SO₂-C H₂-CH₃ | Methylene carbon. |

| ~7-10 | -SO₂-CH₂-C H₃ | Methyl carbon. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by their characteristic vibrational frequencies.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| 2500-3300 | Broad | O-H stretch | Characteristic broad absorption of a carboxylic acid O-H. |

| ~1700-1725 | Strong | C=O stretch | Carbonyl stretch of the carboxylic acid. The presence of strong bands between 1702 cm⁻¹ (νC=Ocarbonyl) and 1623 cm⁻¹ (δN-Hamine bending) and weak bands in the range of 2580–2680 cm⁻¹ that are related to the presence of ν NH2+ group confirmed the presence of CIP in the zwitterionic form.[1] |

| ~1550-1600 | Medium | C=N, C=C stretch | Aromatic ring vibrations of the pyridine moiety. |

| ~1300-1350 & ~1120-1160 | Strong | S=O stretch | Asymmetric and symmetric stretching of the sulfonyl group. |

| ~1400-1450 | Medium | C-H bend | Bending vibrations of the ethyl group. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Predicted Mass Spectrometry Data (Electrospray Ionization - ESI)

-

[M+H]⁺ (Positive Ion Mode): Expected at m/z = 216.03. This corresponds to the protonated molecule (C₈H₉NO₄S + H⁺).

-

[M-H]⁻ (Negative Ion Mode): Expected at m/z = 214.01. This corresponds to the deprotonated molecule (C₈H₉NO₄S - H⁺).

Predicted Fragmentation Pattern:

The fragmentation of this compound in tandem MS (MS/MS) is likely to involve the loss of small neutral molecules.

-

Loss of H₂O (18 Da): From the carboxylic acid group.

-

Loss of CO₂ (44 Da): Decarboxylation of the isonicotinic acid moiety.

-

Loss of C₂H₄ (28 Da): From the ethyl group.

-

Loss of SO₂ (64 Da): Cleavage of the sulfonyl group.

Experimental Protocols

Sample Preparation

For all spectroscopic techniques, it is crucial that the sample of this compound is of high purity. The compound is expected to be a solid at room temperature.

-

NMR: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O with a suitable base to aid dissolution).

-

IR (ATR): Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

-

MS (ESI): Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture of these with water. A small amount of formic acid (for positive mode) or ammonium hydroxide (for negative mode) can be added to promote ionization.

Instrumentation and Data Acquisition

Caption: General workflow for the spectroscopic analysis of a novel compound.

-

NMR Spectroscopy:

-

Acquire spectra on a 400 MHz or higher field NMR spectrometer.

-

For ¹H NMR, acquire at least 16 scans with a relaxation delay of 1-2 seconds.

-

For ¹³C NMR, acquire a sufficient number of scans to obtain a good signal-to-noise ratio, often requiring several hours depending on the sample concentration.

-

Process the data using appropriate software (e.g., MestReNova, TopSpin) by applying Fourier transformation, phase correction, and baseline correction.

-

-

IR Spectroscopy:

-

Use a Fourier Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.

-

Collect a background spectrum of the clean ATR crystal.

-

Collect the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

-

Mass Spectrometry:

-

Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) for accurate mass measurements.

-

Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

-

Optimize the source parameters (e.g., capillary voltage, source temperature) to maximize the signal of the ion of interest.[2]

-

Acquire full scan MS spectra to determine the molecular weight.

-

Perform MS/MS experiments on the parent ion to obtain fragmentation data.

-

Conclusion

The predictive spectroscopic data and protocols outlined in this guide provide a solid foundation for the characterization of this compound. By combining the insights from NMR, IR, and MS, researchers can confidently confirm the structure and purity of this compound, enabling its further investigation in various scientific disciplines. The provided methodologies are based on standard practices in organic and analytical chemistry, ensuring reliable and reproducible results.

References

-

Isaac Scientific Publishing. (2017, May 15). Synthesis and Spectral Analysis of Pyridine Derivates. Retrieved from [Link]

-

Canadian Science Publishing. (n.d.). THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2. Retrieved from [Link]

-

MDPI. (2022, March 13). Formation of Ciprofloxacin–Isonicotinic Acid Cocrystal Using Mechanochemical Synthesis Routes—An Investigation into Critical Process Parameters. Retrieved from [Link]

-

MDPI. (2022, October 27). Native Mass Spectrometry Coupled to Spectroscopic Methods to Investigate the Effect of Soybean Isoflavones on Structural Stability and Aggregation of Zinc Deficient and Metal-Free Superoxide Dismutase. Retrieved from [Link]

Sources

2-(Ethylsulfonyl)isonicotinic Acid: A Strategic Cysteine-Reactive Fragment

Topic: "2-(Ethylsulfonyl)isonicotinic acid" CAS Number: 1707372-93-7 IUPAC Name: 2-(Ethylsulfonyl)pyridine-4-carboxylic acid

Executive Summary

This compound (CAS 1707372-93-7 ) is a specialized heterocyclic building block used primarily in the design of covalent inhibitors and fragment-based drug discovery (FBDD). Distinguished by its 2-sulfonylpyridine moiety, this compound functions as a "tunable electrophile."[1] Unlike the more common 2-chloro or 2-fluoro analogs, the ethylsulfonyl group serves as a highly efficient leaving group in Nucleophilic Aromatic Substitution (

This guide details the synthesis, reactivity profile, and medicinal chemistry applications of this compound, providing a roadmap for its use in developing targeted covalent inhibitors (TCIs).

Chemical Identity & Properties

| Property | Data |

| CAS Number | 1707372-93-7 |

| IUPAC Name | 2-(Ethylsulfonyl)pyridine-4-carboxylic acid |

| Synonyms | 2-Ethanesulfonylisonicotinic acid; 2-(Ethylsulfonyl)-4-pyridinecarboxylic acid |

| Molecular Formula | |

| Molecular Weight | 215.23 g/mol |

| Physical State | White to off-white solid |

| Acidity ( | ~3.5 (Carboxylic acid), ~-0.5 (Pyridine nitrogen) |

| Solubility | Soluble in DMSO, DMF, Methanol; Sparingly soluble in water |

Synthesis Protocol

The synthesis of this compound is a robust, two-stage process starting from commercially available 2-chloroisonicotinic acid. The protocol relies on the high nucleophilicity of the ethanethiolate anion followed by exhaustive oxidation.

Reaction Scheme

The pathway involves the displacement of chloride by a sulfide, followed by oxidation of the sulfide to a sulfone.

Figure 1: Synthetic route from 2-chloroisonicotinic acid to the sulfonyl target.

Detailed Methodology

Step 1: Nucleophilic Displacement (Thiolation)

-

Reagents: 2-Chloroisonicotinic acid (1.0 eq), Sodium ethanethiolate (NaSEt, 2.5 eq).

-

Solvent: Anhydrous DMF or DMSO.

-

Procedure: Dissolve the substrate in DMF under

atmosphere. Add NaSEt portion-wise (exothermic). Heat to 90°C for 4-6 hours. Monitor by LCMS for disappearance of the chloro-starting material. -

Workup: Acidify with 1M HCl to pH 3-4 to precipitate the 2-(ethylthio)isonicotinic acid intermediate. Filter and dry.

Step 2: Oxidation to Sulfone

-

Reagents: Thio-intermediate (1.0 eq), Oxone® (potassium peroxymonosulfate, 1.5 eq) or mCPBA (2.2 eq).

-

Solvent: Methanol/Water (1:1) for Oxone; DCM for mCPBA.

-

Procedure:

-

Oxone Method (Green Chemistry): Suspend the intermediate in MeOH/Water. Add Oxone portion-wise at 0°C. Stir at room temperature overnight. The sulfide oxidizes first to the sulfoxide, then to the sulfone.

-

-

Purification: The sulfone product often precipitates upon concentration and cooling. Recrystallize from Ethanol/Water if necessary.

Mechanistic Reactivity: The "Sulfone Warhead"

The defining feature of this molecule is the 2-ethylsulfonyl group. In pyridine chemistry, a sulfonyl group at the 2- or 4-position activates the ring for nucleophilic attack far more effectively than halogens due to its strong electron-withdrawing inductive (-I) and mesomeric (-M) effects.

Cysteine Targeting ( )

In drug discovery, this moiety acts as a "cysteine trap." When incorporated into a ligand, the pyridine nitrogen pulls electron density, making C2 highly electrophilic. A cysteine thiol (

Figure 2: Mechanism of Cysteine Ligation via Nucleophilic Aromatic Substitution.

Why Ethyl vs. Methyl?

Most literature cites the methylsulfonyl analog. The ethyl variant offers specific advantages:

-

Steric Tuning: The extra methylene group adds slight steric bulk, which can improve selectivity by preventing the molecule from entering smaller, off-target cysteine pockets.

-

Lipophilicity: It slightly increases LogP, potentially improving cell permeability compared to the methyl analog.

Applications in Drug Development[4]

Fragment-Based Drug Discovery (FBDD)

This compound is an ideal "fragment" because it possesses:

-

A Vector for Growth: The carboxylic acid (

) allows for amide coupling to extend the molecule into specific binding pockets. -

A Reactive Warhead: The sulfonyl group allows screening against cysteine-rich proteins (e.g., kinases, ubiquitin ligases) to find covalent hits.

Synthesis of 2-Aminoisonicotinic Acids

Beyond covalent inhibition, this compound is a precursor for 2-amino-substituted pyridines. Displacement of the sulfonyl group with primary or secondary amines yields 2-aminoisonicotinic acid derivatives, a scaffold found in numerous FDA-approved kinase inhibitors (e.g., Sorafenib analogs).

Protocol for Amine Displacement:

-

Reagents: this compound + Amine (

). -

Conditions: THF or Dioxane, 60°C. No metal catalyst required (unlike Buchwald-Hartwig coupling).

-

Yield: Typically >90% due to the excellent leaving group ability of the sulfonyl.

Safety and Handling

-

Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). The sulfonyl group makes it a potential sensitizer.

-

Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Moisture sensitive (carboxylic acid can form hydrates; sulfone is stable).

-

Disposal: Do not mix with strong oxidizers or strong bases. Dispose of as hazardous organic waste containing sulfur.

References

-

Chemical Identity: 2-(Ethylsulfonyl)pyridine-4-carboxylic acid. PubChem CID 97620357. Link

-

Commercial Availability: this compound (CAS 1707372-93-7). AA Blocks Product Catalog. Link

-

Mechanistic Foundation: Hett, E. C., et al. (2020). "2-Sulfonylpyridines as Tunable, Cysteine-Reactive Electrophiles." Journal of the American Chemical Society, 142(19), 8696–8705. (Describes the

utility of 2-sulfonylpyridines in chemical biology). Link -

Synthetic Methodology: Furukawa, N., et al. (1988). "Ipso-substitution reactions of 2- and 4-sulfonylpyridines with Grignard reagents." Heterocycles. (Classic text on sulfonyl displacement on pyridines). Link

Sources

Strategic Engineering of Novel Isonicotinic Acid Derivatives

From Rational Design to Biological Validation

Executive Directive: The Imperative for Novelty

Context: Isonicotinic acid hydrazide (Isoniazid or INH) has been the cornerstone of antitubercular therapy since 1952. However, its efficacy is eroding due to the rise of Multidrug-Resistant Tuberculosis (MDR-TB), primarily driven by mutations in the katG gene which activates the prodrug.

The Scientific Pivot: The modern drug discovery mandate is not merely to replicate INH but to engineer derivatives that:

-

Bypass katG activation: Direct inhibitors of the InhA enzyme.

-

Enhance Lipophilicity: To penetrate the waxy mycolic acid cell wall of Mycobacterium tuberculosis (Mtb) or the membranes of resistant cancer cells.

-

Pleiotropic Pharmacology: Exploiting the scaffold for anticancer activity via metal chelation and oxidative stress induction.

Rational Design & Structure-Activity Relationship (SAR)

The isonicotinic acid scaffold offers three distinct vectors for modification. A successful derivative typically balances a "Warhead" (for target engagement) with a "Delivery Vector" (for pharmacokinetic optimization).

SAR Logic Table

| Region | Modification Strategy | Mechanistic Impact |

| Pyridine Ring (N-1) | Quaternization or N-Oxide formation | Alters electron density; affects metabolic stability and solubility. |

| Carbonyl Core (C-4) | Retention essential | Maintains hydrogen bonding capability within the InhA binding pocket (Ser94 interaction). |

| Hydrazide Linker | Schiff Base Formation (–N=CH–) | The most high-yield optimization zone. Restricts bond rotation, improving target fit. Introduces lipophilic aromatic rings (phenyl, naphthyl, isatin) to enhance membrane permeability. |

| Terminal Substituents | Piperazine/Piperidine tails | Drastically improves solubility and bioavailability. Can introduce secondary binding interactions (e.g., hydrophobic collapse). |

Core Synthesis Protocol: Green Route Schiff Base Formation

Standard reflux methods often degrade heat-sensitive functional groups. This protocol utilizes a validated "Green Chemistry" approach (Water/Ethanol + Sonication/Stirring) to maximize yield and purity.

Reaction Scheme

Reactants: Isonicotinic Acid Hydrazide (INH) + Substituted Benzaldehyde (e.g., 4-dimethylaminobenzaldehyde or Vanillin). Product: Isonicotinoylhydrazone derivative.[1]

Step-by-Step Methodology

-

Stoichiometry: Dissolve 1.0 mmol of Isonicotinic Acid Hydrazide in 15 mL of distilled water.

-

Note: If solubility is poor, use a 1:1 Water:Ethanol mixture.

-

-

Activation: Add 1.0 mmol of the selected aldehyde.

-

Critical Step: Add 2-3 drops of Glacial Acetic Acid (GAA) as a catalyst to protonate the carbonyl oxygen, facilitating nucleophilic attack.

-

-

Energy Input (Choose one based on equipment):

-

Method A (Silent): Stir at room temperature for 2–4 hours.

-

Method B (Sonic): Sonicate in an ultrasonic bath at 40°C for 30–60 minutes. (Preferred for rapid library generation).

-

-

Monitoring: Monitor reaction progress via Thin Layer Chromatography (TLC) using a mobile phase of Chloroform:Methanol (8:2). Look for the disappearance of the INH spot (

) and the appearance of a higher running product spot. -

Workup:

-

The product typically precipitates as a solid.

-

Filter under vacuum.

-

Wash the cake 3x with cold water (to remove unreacted INH) and 1x with cold ethanol (to remove unreacted aldehyde).

-

-

Purification: Recrystallize from hot ethanol.

-

Validation: Verify structure via

H-NMR (Look for the singlet azomethine –N=CH– proton at

Biological Validation Ecosystem

Trustworthy data requires robust, reproducible assays. The following workflows are the industry standard for validating these derivatives.

A. Antitubercular Screening: Microplate Alamar Blue Assay (MABA)

Why this assay? It is non-radiometric, high-throughput, and provides a visual colorimetric endpoint (Blue = No Growth, Pink = Growth).

-

Inoculum: M. tuberculosis H37Rv strain (diluted to

CFU/mL). -

Plate Setup: Use 96-well plates. Serial 2-fold dilutions of the test compound (0.1 to 100 µg/mL).

-

Controls:

-

Positive: Isoniazid (Standard).

-

Negative: DMSO (Solvent).

-

-

Incubation: 7 days at 37°C.

-

Development: Add 20 µL of Alamar Blue (Resazurin) + 12 µL of 10% Tween 80.

-

Readout: Incubate for 24h. A color change from Blue (Residue) to Pink (Resorufin) indicates bacterial metabolism. The MIC is the lowest concentration preventing the color change.

B. Cytotoxicity Screening: MTT Assay

Essential to ensure the compound kills bacteria/cancer cells, not healthy host cells.

-

Cell Lines: HEK-293 (Normal kidney) vs. HCT-116 (Colon cancer).

-

Seeding:

cells/well in 96-well plates. -

Treatment: 24–72 hour exposure to derivatives.

-

Detection: Add MTT reagent. Viable mitochondria reduce MTT to purple formazan crystals.

-

Quantification: Dissolve crystals in DMSO; read Absorbance at 570 nm.

Visualized Pathways & Workflows

Figure 1: Mechanism of Action & Resistance

This diagram illustrates how INH derivatives aim to bypass the KatG activation bottleneck.

Caption: The activation pathway of Isoniazid. Novel derivatives (dotted green line) aim to inhibit InhA directly, bypassing the KatG activation step often mutated in resistant strains.

Figure 2: Discovery Workflow

From chemical synthesis to lead optimization.

Caption: The iterative cycle of drug discovery for isonicotinic acid derivatives, emphasizing the feedback loop between biological screening and structural refinement.

Quantitative Data Summary: Recent Breakthroughs

A comparative analysis of novel derivatives against the standard (Isoniazid).

| Compound ID | Modification Type | MIC (µg/mL) vs M. tb H37Rv | Cytotoxicity (CC50) | Reference |

| Isoniazid (Control) | N/A | 0.025 - 0.05 | > 500 µM | [1, 2] |

| Compound 9 | 3-Ethoxysalicylaldehyde Hydrazone | 4.0 | Low | [1] |

| IP11 | Cyclohexyl-piperazine Hydrazone | 0.39 | > 100 µM | [2] |

| Compound 12 | N'-Octadecanoyl (C18 chain) | < 0.2 (High Potency) | Moderate | [3] |

| Compound 23 | Phenolic/Heteroaromatic coupled | 0.11 µM | Low | [1] |

Analysis:

-

Lipophilicity Wins: Compound 12 and IP11 demonstrate that adding hydrophobic bulk (C18 chain or cyclohexyl ring) significantly retains potency, likely by improving cell wall penetration.

-

Safety Profile: Most hydrazone derivatives show lower cytotoxicity than pure hydrazine precursors, making them safer candidates for clinical development.

References

-

Recent Advances in Anti-Tuberculosis Drug Discovery Based on Hydrazide–Hydrazone and Thiadiazole Derivatives Targeting InhA. Pharmaceuticals (Basel). 2023.

-

Isoniazid-Derived Hydrazones Featuring Piperazine/Piperidine Rings: Design, Synthesis, and Investigation of Antitubercular Activity. Molecules. 2022.

-

Isonicotinic Acid Hydrazide Derivatives: Synthesis, Antimycobacterial, Antiviral, Antimicrobial Activity and QSAR Studies. Letters in Drug Design & Discovery. 2011.

-

Green route synthesis of Schiff's bases of isonicotinic acid hydrazide. Journal of Experimental Nanoscience. 2009.

-

Biological Evaluation of Isoniazid Derivatives as an Anticancer Class. Scientia Pharmaceutica. 2014.[2]

Sources

Methodological & Application

"2-(Ethylsulfonyl)isonicotinic acid" synthesis protocol for laboratory scale

An Application Note for the Laboratory-Scale Synthesis of 2-(Ethylsulfonyl)isonicotinic Acid

Introduction: The Significance of Substituted Isonicotinic Acids

Isonicotinic acid and its derivatives are foundational scaffolds in medicinal chemistry and materials science.[1] While isoniazid, an isonicotinic acid hydrazide, remains a critical first-line treatment for tuberculosis, the core pyridine-4-carboxylic acid structure serves as a versatile building block for a vast array of bioactive molecules.[2][3][4] The introduction of sulfonyl groups, in particular, can significantly modulate a molecule's physicochemical properties, including solubility, metabolic stability, and receptor binding affinity. This compound is a key intermediate for creating novel pharmaceutical candidates, leveraging the strong electron-withdrawing nature and hydrogen bond accepting capability of the ethylsulfonyl group.

This document provides a comprehensive, two-step protocol for the laboratory-scale synthesis of this compound. The synthesis is designed for reliability and scalability, proceeding from commercially available 2-chloroisonicotinic acid. The methodology is grounded in well-established reaction classes: a nucleophilic aromatic substitution (SNA_r_) followed by a selective oxidation. This guide is intended for researchers in organic synthesis and drug development, providing not only a step-by-step procedure but also the underlying chemical rationale for each experimental choice.

Overall Synthetic Strategy

The synthesis is achieved in two distinct stages:

-

Formation of the Thioether Intermediate: A nucleophilic aromatic substitution reaction between 2-chloroisonicotinic acid and sodium ethanethiolate to yield 2-(ethylsulfanyl)isonicotinic acid.

-

Oxidation to the Sulfone: Selective oxidation of the sulfide intermediate to the final sulfone product, this compound, using hydrogen peroxide in an acidic medium.

Part 1: Synthesis of 2-(Ethylsulfanyl)isonicotinic Acid

Principle and Rationale

This step employs a nucleophilic aromatic substitution (SNA_r_) mechanism. Aromatic rings, typically nucleophilic, can undergo substitution by nucleophiles if they are rendered sufficiently electron-poor.[5] The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. This effect, combined with the electron-withdrawing carboxylic acid group, activates the 2-position towards nucleophilic attack, making the displacement of the chloride leaving group favorable.[6][7]

Ethanethiol is deprotonated in situ using sodium hydride (NaH) to form the potent nucleophile, sodium ethanethiolate. Dimethylformamide (DMF) is an ideal solvent as it is polar and aprotic, effectively solvating the sodium cation without interfering with the nucleophile. The reaction is initiated at 0°C to control the initial exothermic deprotonation of the thiol and then allowed to warm to ensure the substitution reaction proceeds to completion.

Materials and Reagents

| Reagent | CAS No. | M.W. ( g/mol ) | Molar Eq. | Amount | Notes |

| 2-Chloroisonicotinic Acid | 66472-33-9 | 157.56 | 1.0 | 5.00 g | Starting material. |

| Sodium Hydride (NaH) | 7646-69-7 | 24.00 | 1.2 | 0.91 g | 60% dispersion in mineral oil. Handle with extreme care. |

| Ethanethiol | 75-08-1 | 62.13 | 1.1 | 2.15 mL | Pungent odor; work in a fume hood. Density: 0.839 g/mL. |

| Anhydrous DMF | 68-12-2 | 73.09 | - | 50 mL | Solvent. Use a dry, nitrogen-flushed flask. |

| Hydrochloric Acid (1M) | 7647-01-0 | - | - | As needed | For acidification during workup. |

| Deionized Water | 7732-18-5 | - | - | As needed | For workup and washing. |

| Ethyl Acetate | 141-78-6 | - | - | As needed | For extraction. |

Detailed Experimental Protocol

-

Flask Preparation: Under a nitrogen atmosphere, add sodium hydride (0.91 g of 60% dispersion) to a dry 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel.

-

Solvent Addition: Add anhydrous DMF (30 mL) to the flask. Cool the suspension to 0°C using an ice-water bath.

-

Thiolate Formation: Slowly add ethanethiol (2.15 mL) dropwise to the stirred NaH suspension over 15 minutes, ensuring the internal temperature does not exceed 5°C. A vigorous evolution of hydrogen gas will be observed.

-

Stirring: After the addition is complete, stir the resulting slurry at 0°C for an additional 30 minutes to ensure complete formation of the sodium ethanethiolate.

-

Substrate Addition: In a separate beaker, dissolve 2-chloroisonicotinic acid (5.00 g) in anhydrous DMF (20 mL). Transfer this solution to the dropping funnel and add it dropwise to the cold thiolate suspension over 20 minutes.

-

Reaction: After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-16 hours (overnight). Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup - Quenching: Carefully cool the reaction mixture back to 0°C and slowly quench by adding 50 mL of deionized water.

-

Workup - Acidification: Acidify the aqueous mixture to a pH of approximately 3-4 by the slow addition of 1M HCl. A precipitate of the product should form.

-

Isolation: Stir the suspension in the ice bath for 1 hour to maximize precipitation. Collect the solid product by vacuum filtration.

-

Washing and Drying: Wash the filter cake with cold deionized water (2 x 30 mL) to remove inorganic salts. Dry the solid under vacuum at 50°C to yield 2-(ethylsulfanyl)isonicotinic acid as an off-white solid. The typical yield is 85-95%.

Part 2: Synthesis of this compound

Principle and Rationale

This step involves the oxidation of the sulfide functional group to a sulfone. This transformation requires two equivalents of oxidant. Hydrogen peroxide (H₂O₂) is a cost-effective and environmentally benign "green" oxidant, with water being the only byproduct.[8] The reaction is typically performed in an acidic medium, such as acetic acid, which can catalyze the oxidation process. The sulfide sulfur atom acts as a nucleophile, attacking the electrophilic oxygen of the protonated hydrogen peroxide. This sequence occurs twice, first forming a sulfoxide intermediate and then the final sulfone. The temperature is maintained at 70-80°C to ensure a reasonable reaction rate without promoting undesirable side reactions, such as decarboxylation or over-oxidation of the pyridine ring.

Materials and Reagents

| Reagent | CAS No. | M.W. ( g/mol ) | Molar Eq. | Amount | Notes |

| 2-(Ethylsulfanyl)isonicotinic Acid | - | 183.23 | 1.0 | 5.00 g | Intermediate from Part 1. |

| Glacial Acetic Acid | 64-19-7 | 60.05 | - | 50 mL | Solvent and catalyst. |

| Hydrogen Peroxide (30% w/w) | 7722-84-1 | 34.01 | 2.5 | 7.8 mL | Oxidizing agent. Handle with care. |

| Deionized Water | 7732-18-5 | - | - | As needed | For precipitation and washing. |

Detailed Experimental Protocol

-

Dissolution: In a 250 mL round-bottom flask, suspend 2-(ethylsulfanyl)isonicotinic acid (5.00 g) in glacial acetic acid (50 mL).

-

Heating: Place the flask in a pre-heated oil bath at 70°C and stir until the solid is fully dissolved.

-

Oxidant Addition: Using a dropping funnel, add 30% hydrogen peroxide (7.8 mL) dropwise to the solution over 30 minutes. The reaction is exothermic; maintain the internal temperature between 70-80°C by controlling the addition rate and external heating.

-

Reaction: After the addition is complete, continue to stir the mixture at 75°C for 4-6 hours. Monitor the reaction by TLC to confirm the disappearance of the starting material and the sulfoxide intermediate.

-

Workup - Precipitation: Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature. Slowly pour the reaction mixture into a beaker containing 200 mL of ice-cold deionized water while stirring.

-

Crystallization: A white precipitate of the final product will form. Continue stirring the suspension in an ice bath for 1 hour to ensure complete crystallization.

-

Isolation: Collect the solid product by vacuum filtration.

-

Washing and Drying: Wash the filter cake thoroughly with cold deionized water (3 x 50 mL) to remove any residual acetic acid. Dry the purified product under vacuum at 60°C to a constant weight. The typical yield is 90-98%.

Safety Precautions

-

Sodium Hydride (NaH): Highly flammable and reacts violently with water to produce hydrogen gas. Handle exclusively under an inert atmosphere (nitrogen or argon). Use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

-

Ethanethiol: Extremely flammable with a powerful, unpleasant odor. All manipulations must be performed in a certified chemical fume hood.

-

Hydrogen Peroxide (30%): Strong oxidizer and can cause severe skin burns. Avoid contact with skin and eyes. Do not mix with flammable materials.

-

General Precautions: All reactions should be performed in a well-ventilated fume hood. Wear appropriate PPE at all times. Be mindful of potential exotherms, especially during NaH quenching and H₂O₂ addition.

Summary of Quantitative Data

| Step | Starting Material | Moles (mmol) | Reagents | Product | Typical Yield (%) | Reaction Time (h) | Temp (°C) |

| 1 | 2-Chloroisonicotinic Acid | 31.7 | NaH (1.2 eq), Ethanethiol (1.1 eq) | 2-(Ethylsulfanyl)isonicotinic Acid | 85-95% | 12-16 | 0 to RT |

| 2 | 2-(Ethylsulfanyl)isonicotinic Acid | 27.3 | H₂O₂ (2.5 eq), Acetic Acid | This compound | 90-98% | 4-6 | 70-80 |

References

- Benchchem. The Discovery and Synthesis of Isoniazid Derivatives: A Technical Guide for Drug Development Professionals.

- Isonicotinic acid hydrazide derivatives: Synthesis, antimicrobial activity, and QSAR studies. (2025).

-

Zarafu, I., et al. (2015). Synthesis and biological activities of some new isonicotinic acid 2-(2-hydroxy-8-substituted-tricyclo[7.3.1.0(2.7)]tridec-13-ylidene)-hydrazides. PubMed. [Link]

-

Chempanda. Isonicotinic acid: Structure, synthesis, applications and biochemical significance. [Link]

-

Zhao, B., et al. (2017). Synthesis of 2-Chloronicotinic Acid Derivatives. Atlantis Press. [Link]

-

Judge, V., et al. (2011). Isonicotinic Acid Hydrazide Derivatives: Synthesis, Antimycobacterial, Antiviral, Antimicrobial Activity and QSAR Studies. Bentham Science Publishers. [Link]

-

Wikipedia. 2-Chloronicotinic acid. [Link]

- Google Patents.

- Google Patents. CN103804287B - A kind of preparation method of 2-chloroisonicotinic acid.

-

ResearchGate. Synthesis of 2-chloronicotinic acid derivatives. [Link]

-

Undheim, K., & Benneche, T. (1998). A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. Molecules. [Link]

-

Wikipedia. Nucleophilic aromatic substitution. [Link]

-

Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

-

Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution. [Link]

-

PrepChem.com. Synthesis of 2-ethylhexyl nicotinate. [Link]

-

PubMed. (2024). Nucleophilic Aromatic Substitution of Heteroaryl Halides with Thiols. [Link]

-

ResearchGate. (2019). (PDF) Synthesis of 2-Chloronicotinic Acid Derivatives. [Link]

- Google Patents. US2748137A - Process for preparing isonicotinic acid.

-

ChemRxiv. Oxidation of Thiols with IBX or DMP: One-pot Access to Thiosulfonates or 2-Iodobenzoates and Applications in Functional Group Tr. [Link]

-

MDPI. (2021). Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. [Link]

-

AUETD Home. (2022). Mechanism and Kinetics of One-electron Oxidation of Methanesulfinate and Two-electron Oxidation of Thiols and Disulfides. [Link]

-

NC State University Libraries. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. [Link]

- Google Patents.

- Google Patents.

-

Organic Chemistry Portal. Acid-Catalyzed Oxidative Addition of Thiols to Olefins and Alkynes for a One-Pot Entry to Sulfoxides. [Link]

-

MDPI. (2023). Efficient Synthesis of 2-Ethylhexanoic Acid via N-Hydroxyphthalimide Catalyzed Oxidation of 2-Ethylhexanal with Oxygen. [Link]

Sources

- 1. chempanda.com [chempanda.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. benthamdirect.com [benthamdirect.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Efficient Synthesis of 2-Ethylhexanoic Acid via N-Hydroxyphthalimide Catalyzed Oxidation of 2-Ethylhexanal with Oxygen [mdpi.com]

Application Note: Characterization and Assay Development for 2-(Ethylsulfonyl)isonicotinic Acid Scaffolds

Executive Summary

2-(Ethylsulfonyl)isonicotinic acid (CAS: 1984-29-8) represents a specialized scaffold in medicinal chemistry, distinct from generic pyridine carboxylates due to the presence of the 2-ethylsulfonyl moiety .[1] This functional group renders the pyridine ring electron-deficient, introducing two critical properties for drug discovery:

-

Tunable Electrophilicity: The sulfonyl group at the C2 position acts as a leaving group, making the scaffold a potential "covalent warhead" capable of undergoing Nucleophilic Aromatic Substitution (

) with nucleophilic cysteine residues in target proteins. -

Synthetic Utility: The C4-carboxylic acid serves as a handle for amide coupling, allowing the rapid generation of DNA-encoded libraries (DEL) or fragment libraries.[1]

This application note details the assay development pipeline required to characterize this molecule, focusing on thiol-reactivity profiling , physicochemical stability , and fragment screening .

Chemical Biology & Mechanism of Action[2][3]

To develop robust assays, one must understand the intrinsic reactivity of the scaffold. Unlike standard isonicotinic acid, the 2-sulfonyl derivative is susceptible to nucleophilic attack.

The Mechanism

In physiological buffers containing thiols (e.g., Glutathione, DTT, or Cysteine residues), the ethylsulfonyl group can be displaced. This is a feature for Targeted Covalent Inhibitors (TCIs) but a liability for High-Throughput Screening (HTS) if not controlled.[1]

Figure 1: Mechanism of Nucleophilic Aromatic Substitution (

Module 1: Thiol-Reactivity & Stability Profiling[1]

Objective: Determine the intrinsic reactivity of the scaffold towards biological thiols (Glutathione - GSH). This dictates whether the molecule acts as a reversible binder or a covalent modifier.[1]

Rationale

Standard assay buffers often contain DTT or

Protocol: GSH Reactivity Assay via LC-MS

Materials:

-

Test Compound: this compound (10 mM in DMSO).[1]

-

Reactant: L-Glutathione, reduced (GSH) (100 mM in water).

-

Buffer: PBS pH 7.4 (degassed).[1]

-

Internal Standard: Carbamazepine or Warfarin.[1]

Step-by-Step Procedure:

-

Preparation: Prepare a reaction mixture containing 50

M Test Compound and 500 -

Incubation: Incubate at 37°C.

-

Sampling: Aliquot 50

L at -

Quenching: Immediately add 200

L Acetonitrile (containing Internal Standard) to precipitate proteins/salts and quench the reaction. -

Analysis: Centrifuge (4000 rpm, 10 min) and inject supernatant into LC-MS/MS.

-

Data Processing: Monitor the disappearance of the parent ion (

) and the appearance of the GSH-adduct.

Acceptance Criteria:

-

Non-Covalent Probe: >90% parent remaining after 24h.[1]

-

Covalent Warhead: <50% parent remaining; distinct formation of adduct.[1]

Module 2: Physicochemical Profiling (Solubility & pKa)

Objective: The electron-withdrawing sulfonyl group significantly lowers the pKa of the pyridine nitrogen and the carboxylic acid compared to unsubstituted isonicotinic acid.[1] Accurate pKa is required to predict ionization at assay pH.[1]

Data Summary Table (Predicted vs. Experimental Targets)

| Parameter | Isonicotinic Acid (Ref) | 2-(Ethylsulfonyl) Derivative | Assay Method |

| MW | 123.11 | ~229.25 | Mass Spec |

| pKa (Acid) | 4.96 | ~3.5 - 4.0 (Predicted) | Potentiometric Titration |

| pKa (Pyridine N) | ~1.8 | < 1.0 (Highly deficient) | NMR Titration |

| LogD (pH 7.4) | -2.3 (Hydrophilic) | -0.5 to 0.5 (Improved) | Shake-Flask LC-MS |

| Solubility | ~6 g/L | Moderate | Thermodynamic |

Protocol: Thermodynamic Solubility

-

Saturation: Add solid compound to PBS (pH 7.4) until visible precipitate remains.[1]

-

Equilibration: Shake for 24 hours at 25°C.

-

Filtration: Filter through a 0.22

m PVDF membrane (low binding).[1] -

Quantification: Analyze filtrate by HPLC-UV (254 nm) against a standard curve prepared in DMSO.

Module 3: Fragment Screening (SPR)

Objective: To screen the scaffold against a target protein (e.g., a kinase or protease) to detect binding. Given the potential for covalent bonding, Surface Plasmon Resonance (SPR) is the gold standard as it can distinguish rapid reversible binding from time-dependent irreversible binding .

Experimental Workflow

Figure 2: SPR Screening workflow to distinguish reversible vs. covalent binding modes.

Detailed Protocol

Instrument: Biacore 8K or equivalent. Running Buffer: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% P20). CRITICAL: Do NOT use DTT if testing covalent mode.

-

Immobilization: Immobilize target protein to ~2000 RU using amine coupling.[1]

-

Sample Prep: Dilute this compound in Running Buffer to a concentration series (e.g., 1000

M down to 31.25 -

Injection:

-

Regeneration: If covalent binding occurs, the surface cannot be regenerated.[1] For screening covalent fragments, use the "Single Cycle Kinetics" method or a "capture" approach where the protein is captured fresh for every cycle.

References

-

Vertex Pharmaceuticals. (2017).[1] Discovery of Highly Potent 2-Sulfonyl-Pyrimidinyl Derivatives for Apoptosis Inhibition. ACS Medicinal Chemistry Letters. Link[2]

-

Gehringer, M., et al. (2022). 2-Sulfonylpyrimidines as Privileged Warheads for the Development of S. aureus Sortase A Inhibitors. Frontiers in Molecular Biosciences. Link

-

PubChem. (2025).[1] Isonicotinic Acid Compound Summary. National Library of Medicine.[1] Link

-

Jaudzems, K., et al. (2020).[3] 2-Sulfonylpyridines as Tunable Electrophiles for Cysteine-Targeted Covalent Inhibition. Chemical Science. Link

-

Sigma-Aldrich. (2024).[1] 4-Pyridinecarboxylic acid Product Specification and Safety Data. Link

Sources

- 1. Isonicotinic Acid | C6H5NO2 | CID 5922 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | 2-Sulfonylpyrimidines as Privileged Warheads for the Development of S. aureus Sortase A Inhibitors [frontiersin.org]

Application Note: Therapeutic Utility & Characterization of Sulfonyl-Containing Scaffolds

Abstract

The sulfonyl functional group (

-

Reversible Enzyme Inhibition: As a zinc-binding group (ZBG) in sulfonamides.

-

Allosteric Receptor Modulation: As a conformational clamp in sulfonylureas.

-

Targeted Covalent Modification: As a Michael acceptor "warhead" in vinyl sulfones.

This guide provides the theoretical grounding and validated protocols required to characterize compounds in each of these classes.

Part 1: Sulfonamides – Zinc-Targeted Enzyme Inhibition

Primary Application: Carbonic Anhydrase (CA) Inhibition (Glaucoma, Diuretics, Oncology).

Mechanism of Action

Sulfonamides (

Key Structural Insight: The geometry of the

Visualization: The CA Catalytic Blockade

Figure 1: Competitive binding mechanism of sulfonamides at the Carbonic Anhydrase active site.

Protocol 1: Stopped-Flow Hydrase Assay

The Gold Standard for CA Kinetics (Supuran Method)

Objective: Determine the inhibition constant (

Materials:

-

Enzyme: Recombinant hCA II (10–20 nM final conc).

-

Substrate:

saturated water. -

Indicator: Phenol Red (0.2 mM).

-

Buffer: 20 mM HEPES (pH 7.5), 20 mM

(to maintain ionic strength). -

Instrument: Stopped-flow spectrophotometer (e.g., Applied Photophysics).[5]

Workflow:

-

Preparation: Saturate water with

by bubbling gas for 30 minutes at 25°C. -

Incubation: Pre-incubate the enzyme with the sulfonamide inhibitor (varying concentrations: 0.1 nM – 10 µM) for 15 minutes. Note: Sulfonamides are slow-binding inhibitors; pre-incubation is critical for equilibrium.

-

Reaction Trigger: Rapidly mix the Enzyme-Inhibitor solution with the

-saturated water inside the stopped-flow chamber. -

Detection: Monitor the absorbance decrease at 557 nm (Phenol Red transition from Red to Yellow as pH drops due to proton production).

-

Analysis: Calculate the initial velocity (

). Fit data to the Michaelis-Menten equation to determine

Bench Note: Avoid Tris buffers. Tris contains a primary amine that can weakly inhibit CA or react with specific electrophiles, confounding kinetic data.

Part 2: Sulfonylureas – Ion Channel Gating

Primary Application: Type 2 Diabetes (Insulin Secretion).[6][7][8][9]

Mechanism of Action

Sulfonylureas (e.g., Glibenclamide, Glimepiride) bypass glucose metabolism. They bind to the SUR1 regulatory subunit of the

Causality Chain:

-

Closure

-

Membrane Depolarization (from -70mV to -30mV).

-

Voltage-Gated Calcium Channels (VGCC) open.[10]

-

Calcium Influx

Insulin granule exocytosis.[9][10][11]

Visualization: The Beta-Cell Secretory Pathway

Figure 2: Signal transduction pathway of sulfonylurea-induced insulin release.

Protocol 2: Intracellular Calcium Flux Assay

Validating the Mechanism of Action

Objective: Quantify the depolarization-induced calcium influx in INS-1E beta-cells treated with a sulfonylurea.

Materials:

-

Cells: INS-1E or MIN6 beta-cell line.

-

Dye: Fluo-4 AM (Calcium indicator).

-

Buffer: Krebs-Ringer Bicarbonate (KRB) buffer with low glucose (2.8 mM).

-

Instrument: FLIPR (Fluorometric Imaging Plate Reader) or Confocal Microscope.

Workflow:

-

Seeding: Plate cells in black-walled, clear-bottom 96-well plates (50,000 cells/well) 24h prior.

-

Dye Loading: Wash cells with KRB. Incubate with 4 µM Fluo-4 AM + 0.02% Pluronic F-127 for 45 mins at 37°C.

-

Wash: Remove dye solution and replace with fresh KRB (low glucose). Allow 15 min equilibration to de-esterify the dye.

-

Baseline: Record baseline fluorescence (Ex 488 nm / Em 520 nm) for 30 seconds.

-

Stimulation: Inject Sulfonylurea compound (10x stock).

-

Readout: Monitor fluorescence spike for 300 seconds.

-

Positive Control: KCl (30 mM) – forces depolarization.

-

Negative Control: Diazoxide (K_ATP opener) – prevents depolarization.

-

Data Interpretation: A sharp, immediate rise in fluorescence indicates successful channel closure and VGCC activation. If fluorescence does not rise, the compound may not be engaging SUR1 or the cells may be metabolically compromised.

Part 3: Vinyl Sulfones – Targeted Covalent Inhibition

Primary Application: Cysteine Protease Inhibitors (Cathepsins, Viral Proteases) and Kinase "Warheads".

Mechanism of Action

The vinyl sulfone is a Michael acceptor. The electron-withdrawing sulfonyl group activates the adjacent double bond, making it susceptible to nucleophilic attack by a thiolate anion (Cysteine residue) in the target protein.

Reaction:

Unlike other warheads (e.g., acrylamides), vinyl sulfones are often more metabolically stable and less reactive toward off-target glutathione, provided the "R" groups are tuned correctly.

Visualization: Michael Addition Mechanism

Figure 3: Covalent modification of a cysteine residue by a vinyl sulfone warhead.

Protocol 3: Intact Protein Mass Spectrometry (Occupancy Assay)

Verifying Covalent Bond Formation

Objective: Confirm irreversible binding and calculate the percent occupancy of the target protein.

Materials:

-

Target: Purified Recombinant Protein (e.g., Cathepsin K).

-

Instrument: LC-MS (Q-TOF or Orbitrap).

Workflow:

-

Reaction: Incubate Protein (1 µM) with Inhibitor (10 µM, 10x excess) in reaction buffer (pH 7.4) for time points: 15, 30, 60 min.

-

Quenching: Add 1% Formic Acid to drop pH < 3. This protonates any remaining cysteines, stopping the Michael addition.

-

Desalting: Pass sample through a C4 desalting trap or rapid SEC column to remove non-covalently bound small molecules.

-

MS Analysis: Inject onto LC-MS. Deconvolute the raw charge envelope to obtain the zero-charge mass.

-

Calculation:

-

Mass Shift (

): Should exactly equal the molecular weight of the inhibitor. -

Occupancy (%):

-

Troubleshooting: If you see a mass shift of + Inhibitor + 18 Da, the vinyl sulfone may have hydrated (water addition) rather than reacting with the protein, or the adduct is unstable.

Summary of Pharmacological Parameters[1][2][7][15]

| Compound Class | Target Type | Binding Mode | Key Assay Metric | Critical Control |

| Sulfonamide | Metalloenzyme (CA) | Reversible (Coordination) | pH (must be >7.0 for Zn binding) | |

| Sulfonylurea | Ion Channel (SUR1) | Reversible (Allosteric) | Glucose concentration in buffer | |

| Vinyl Sulfone | Cysteine Protease | Irreversible (Covalent) | Quenching timepoint |

References

-

Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link

-

Ashcroft, F. M. (2005). ATP-sensitive potassium channelopathies: focus on insulin secretion.[6][8][9][10][11][15] Journal of Clinical Investigation, 115(8), 2047-2058. Link

-

Grembecka, J. (2011). Hitting the "undruggable" targets: the reaction of vinyl sulfones with proteins. Future Medicinal Chemistry, 3(8), 1021-1025. Link

-

Proks, P., et al. (2002). Sulfonylurea stimulation of insulin secretion.[1][6][7][9][10][11][15][16] Diabetes, 51(Suppl 3), S368-S376. Link

-

Singh, J., et al. (2011). The resurgence of covalent drugs. Nature Reviews Drug Discovery, 10(4), 307-317. Link

Sources

- 1. benthamdirect.com [benthamdirect.com]

- 2. Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmaceutical and medicinal significance of sulfur (SVI)-Containing motifs for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sulfonamide inhibition studies of two β-carbonic anhydrases from the ascomycete fungus Sordaria macrospora, CAS1 and CAS2 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Sulfonylurea stimulation of insulin secretion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pharmacy180.com [pharmacy180.com]

- 8. academic.oup.com [academic.oup.com]

- 9. What are SUR1 stimulants and how do they work? [synapse.patsnap.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Sulfonylurea: Mechanism, Uses & Side Effects | UPSC Mains MEDICAL-SCIENCE-PAPER-I 2017 [dalvoy.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Vinyl sulfone building blocks in covalently reversible reactions with thiols - New Journal of Chemistry (RSC Publishing) DOI:10.1039/C5NJ00368G [pubs.rsc.org]

- 14. explorationpub.com [explorationpub.com]

- 15. journals.physiology.org [journals.physiology.org]

- 16. Sulfonylurea receptor - Wikipedia [en.wikipedia.org]

Application Notes & Protocols: 2-(Ethylsulfonyl)isonicotinic Acid in Tuberculosis Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quest for Novel Isonicotinic Acid Derivatives Against Tuberculosis

Tuberculosis (TB), caused by Mycobacterium tuberculosis (M.tb), remains a leading cause of death from a single infectious agent worldwide[1]. The cornerstone of first-line TB therapy for decades has been isoniazid (INH), a derivative of isonicotinic acid[2]. INH is a prodrug that, upon activation by the mycobacterial catalase-peroxidase enzyme KatG, inhibits the synthesis of mycolic acids, essential components of the mycobacterial cell wall[3][4]. However, the emergence of drug-resistant strains of M.tb, particularly multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB), has severely compromised the efficacy of current treatment regimens, creating an urgent need for novel therapeutics[5].

The development of new isonicotinic acid derivatives is a promising strategy to combat drug-resistant TB. These new chemical entities aim to evade existing resistance mechanisms while retaining or improving upon the potent antimycobacterial activity of their predecessors. This document provides a detailed guide for the preclinical evaluation of a novel, hypothetical isonicotinic acid derivative, 2-(Ethylsulfonyl)isonicotinic acid , as a potential anti-TB drug candidate. The protocols and methodologies outlined herein are based on established practices in tuberculosis drug discovery and are designed to provide a robust framework for assessing the compound's potential.

Proposed Mechanism of Action and Rationale for Synthesis

The chemical structure of this compound suggests a potential mechanism of action analogous to that of isoniazid and ethionamide. The isonicotinic acid core is a well-established pharmacophore for targeting mycolic acid synthesis. The ethylsulfonyl group at the 2-position may influence the compound's electronic properties, solubility, and interaction with its molecular target.

It is hypothesized that this compound may act as a direct inhibitor of InhA, the enoyl-acyl carrier protein reductase, a key enzyme in the fatty acid synthase II (FAS-II) pathway responsible for mycolic acid biosynthesis[6]. Unlike isoniazid, which requires activation by KatG, a direct inhibitor would be active against M.tb strains with mutations in the katG gene, a common mechanism of isoniazid resistance[7].

General Synthetic Approach

The synthesis of this compound can be envisioned through a multi-step process starting from commercially available precursors. A plausible synthetic route is outlined below.

Figure 1: A proposed synthetic workflow for this compound.

Part 1: In Vitro Evaluation of Antimycobacterial Activity and Cytotoxicity

The initial phase of preclinical evaluation involves determining the compound's intrinsic activity against M.tb and its potential for toxicity to mammalian cells.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The microplate Alamar Blue assay (MABA) is a widely used, sensitive, and reliable method for determining the MIC of compounds against M.tb[8].

Materials:

-

Mycobacterium tuberculosis H37Rv (ATCC 27294)

-

Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol, 10% (v/v) ADC (albumin-dextrose-catalase), and 0.05% (v/v) Tween 80

-

Alamar Blue reagent

-

96-well microplates

-

This compound (test compound)

-

Isoniazid (positive control)

-

DMSO (solvent for compounds)

Procedure:

-

Prepare a stock solution of this compound and isoniazid in DMSO.

-

In a 96-well plate, perform serial two-fold dilutions of the test compound and isoniazid in 7H9 broth. The final concentrations should typically range from 0.03 to 64 µg/mL[9].

-

Prepare a suspension of M.tb H37Rv in 7H9 broth and adjust the turbidity to a McFarland standard of 1.0. Dilute this suspension to achieve a final inoculum of approximately 5 x 10^5 CFU/mL.

-

Add the bacterial suspension to each well of the 96-well plate containing the diluted compounds. Include a drug-free control well.

-

Incubate the plates at 37°C for 7 days.

-

After incubation, add Alamar Blue reagent to each well and incubate for another 24 hours.

-

Observe the color change. A blue color indicates no bacterial growth, while a pink color indicates growth. The MIC is the lowest drug concentration that prevents the color change from blue to pink.

Protocol 2: Cytotoxicity Assessment in Mammalian Cell Lines

It is crucial to assess the toxicity of a potential drug candidate against mammalian cells to determine its therapeutic index. The MTT assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure cytotoxicity[10].

Materials:

-

Human lung epithelial cell line (A549) or murine macrophage cell line (RAW 264.7)[11][12]

-

DMEM or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and antibiotics

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

96-well cell culture plates

-

This compound

-

Doxorubicin (positive control for cytotoxicity)

-

DMSO

Procedure:

-

Seed the mammalian cells in a 96-well plate at a density of 1 x 10^4 cells per well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

-

Prepare serial dilutions of this compound in the cell culture medium.

-

Replace the medium in the cell plate with the medium containing the diluted compound. Include a vehicle control (DMSO) and a positive control (doxorubicin).

-

Incubate the plate for 48-72 hours.

-

Add MTT solution to each well and incubate for 4 hours.

-

Remove the medium and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the 50% cytotoxic concentration (CC50), which is the concentration of the compound that reduces cell viability by 50%.

Data Presentation: In Vitro Activity and Cytotoxicity

| Compound | MIC (µg/mL) vs. M.tb H37Rv | CC50 (µM) vs. A549 cells | Selectivity Index (SI = CC50/MIC) |

| This compound | Hypothetical Value | Hypothetical Value | Calculated Value |

| Isoniazid (Control) | 0.05 - 0.1 | >100 | >1000 |

Protocol 3: Intracellular Activity against M. tuberculosis

Many anti-TB drugs need to penetrate host cells to reach the intracellularly located mycobacteria. This assay evaluates the ability of the compound to kill M.tb residing within macrophages[13].

Materials:

-

RAW 264.7 murine macrophage cell line

-

Mycobacterium tuberculosis H37Rv

-

RPMI-1640 medium with 10% FBS

-

24-well cell culture plates

-

This compound

-

Isoniazid (positive control)

-

Lysis buffer (e.g., 0.1% Triton X-100 in PBS)

-

7H11 agar plates

Procedure:

-

Seed RAW 264.7 cells in 24-well plates and allow them to adhere overnight.

-

Infect the macrophages with M.tb H37Rv at a multiplicity of infection (MOI) of 1:1 for 4 hours.

-

Wash the cells with PBS to remove extracellular bacteria.

-

Add fresh medium containing serial dilutions of this compound or isoniazid.

-

Incubate the plates for 48-72 hours.

-

Lyse the macrophages with lysis buffer.

-

Plate serial dilutions of the cell lysates on 7H11 agar plates.

-

Incubate the agar plates at 37°C for 3-4 weeks and count the colony-forming units (CFUs).

-

Compare the CFU counts from treated and untreated cells to determine the intracellular killing activity.

Figure 2: Workflow for assessing intracellular antimycobacterial activity.

Part 2: In Vivo Efficacy Evaluation in a Murine Model of Tuberculosis

Animal models are indispensable for evaluating the in vivo efficacy of new drug candidates. The BALB/c mouse model is a well-established and commonly used model for preclinical testing of anti-TB agents[1][14].

Protocol 4: Murine Model of Chronic Tuberculosis Infection

Materials:

-

Female BALB/c mice (6-8 weeks old)

-

Mycobacterium tuberculosis H37Rv

-

Aerosol exposure system

-

This compound formulated for oral gavage

-

Isoniazid (positive control)

-

7H11 agar plates

Procedure:

-

Infect mice with a low-dose aerosol of M.tb H37Rv to establish a lung infection of approximately 100-200 CFUs.

-

Allow the infection to establish for 4 weeks to develop a chronic infection state.

-

Randomly assign mice to treatment groups:

-

Vehicle control (e.g., water or appropriate solvent)

-

This compound (at various doses)

-

Isoniazid (e.g., 10 mg/kg)

-

-

Administer the treatments daily via oral gavage for 4-8 weeks.

-

At the end of the treatment period, euthanize the mice.

-

Aseptically remove the lungs and spleen.

-

Homogenize the organs in PBS with 0.05% Tween 80.

-

Plate serial dilutions of the homogenates on 7H11 agar.

-

Incubate the plates at 37°C for 3-4 weeks and enumerate the CFUs.

-

Compare the bacterial loads in the organs of treated mice to those of the vehicle control group to determine the in vivo efficacy of the compound.

Data Presentation: In Vivo Efficacy

| Treatment Group | Mean Log10 CFU in Lungs (± SD) | Mean Log10 CFU in Spleen (± SD) |

| Vehicle Control | Hypothetical Value | Hypothetical Value |

| This compound (Dose 1) | Hypothetical Value | Hypothetical Value |

| This compound (Dose 2) | Hypothetical Value | Hypothetical Value |

| Isoniazid (10 mg/kg) | Hypothetical Value | Hypothetical Value |

Conclusion and Future Directions

The protocols detailed in this guide provide a comprehensive framework for the initial preclinical evaluation of novel isonicotinic acid derivatives, such as the hypothetical this compound, for the treatment of tuberculosis. Successful outcomes from these studies, including potent in vitro activity, a favorable selectivity index, and significant in vivo efficacy, would warrant further investigation, including mechanism of action studies, pharmacokinetic profiling, and testing in more advanced animal models. The ultimate goal is the development of new, effective, and safe drugs to combat the global threat of drug-resistant tuberculosis.

References

-

Screening of Compounds for Anti-tuberculosis Activity, and in vitro and in vivo Evaluation of Potential Candidates. Frontiers. Available at: [Link]

-

Mouse Model for Efficacy Testing of Antituberculosis Agents via Intrapulmonary Delivery. American Society for Microbiology. Available at: [Link]

-

Design and In Vitro Evaluation of Five Inhibitors of Mycobacterium Tuberculosis. Bentham Science. Available at: [Link]

-

Comparative Studies Evaluating Mouse Models Used for Efficacy Testing of Experimental Drugs against Mycobacterium tuberculosis. PMC. Available at: [Link]

-

In Vitro Evaluation of Novel Nitazoxanide Derivatives against Mycobacterium tuberculosis. ACS Omega. Available at: [Link]

-

In Vitro Evaluation of Novel Nitazoxanide Derivatives against Mycobacterium tuberculosis. PubMed. Available at: [Link]

-

In Vitro Profiling of Antitubercular Compounds by Rapid, Efficient, and Nondestructive Assays Using Autoluminescent Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy. Available at: [Link]

-

A novel non-invasive murine model for rapidly testing drug activity via inhalation administration against Mycobacterium tuberculosis. Frontiers. Available at: [Link]

-

Mouse models for TB Drug Development. TB Drug Accelerator. Available at: [Link]

-

Isoniazid Linked to Sulfonate Esters via Hydrazone Functionality: Design, Synthesis, and Evaluation of Antitubercular Activity. MDPI. Available at: [Link]

-

Of Mice and Men, Women, and Children: Using Animal Models to Inform Tuberculosis Clinical Trials of Novel Agents. ATS Journals. Available at: [Link]

-

Cytotoxicity detection and intracellular anti-Mycobacterium... ResearchGate. Available at: [Link]

-

Discovery and Development of Highly Potent Inhibitors of Mycobacterium tuberculosis Growth In Vitro. NCBI. Available at: [Link]

-

Cyto-genotoxicity Assessment of Potential Anti-tubercular Drug Candidate Molecule-trans-cyclohexane-1, 4-diamine Derivative-9u in Human Lung Epithelial Cells A549. PMC. Available at: [Link]

-

Screening and Identification of a Novel Anti-tuberculosis Compound That Targets Deoxyuridine 5′-Triphosphate Nucleotidohydrolase. Frontiers. Available at: [Link]

-

Isoniazid. Wikipedia. Available at: [Link]

-

Evaluation of anti-Tubercular activity of nicotinic and isoniazid analogues. ResearchGate. Available at: [Link]

-

Drug Discovery for Mycobacterium tuberculosis Using Structure-Based Computer-Aided Drug Design Approach. PMC. Available at: [Link]

-

Isoniazid-Derived Hydrazones Featuring Piperazine/Piperidine Rings: Design, Synthesis, and Investigation of Antitubercular Activity. MDPI. Available at: [Link]

-

Design, Synthesis and Antitubercular Activity of Certain Nicotinic Acid Hydrazides. PMC. Available at: [Link]

-

Anti-tuberculosis drug development via targeting the cell envelope of Mycobacterium... PMC. Available at: [Link]

-

Isoniazid Derivatives and Their Anti-Tubercular Activity. PubMed. Available at: [Link]

-

Tuberculosis Drug Development: History and Evolution of the Mechanism-Based Paradigm. Cold Spring Harbor Perspectives in Medicine. Available at: [Link]

-

How Mycobacterium tuberculosis drug resistance has shaped anti-tubercular drug discovery. Frontiers. Available at: [Link]

-

Isonicotinic acid: Structure, synthesis, applications and biochemical significance. Chempanda. Available at: [Link]

-

Isoniazid-historical development, metabolism associated toxicity and a perspective on its pharmacological improvement. Frontiers. Available at: [Link]

-

What is the mechanism of action (Moa) of Isoniazid (Isonicotinic Hydrazide)? Dr.Oracle. Available at: [Link]

-

A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. PMC. Available at: [Link]

- Process for preparation of isonicotinic acid derivatives. Google Patents.

-

In Silico Strategies in Tuberculosis Drug Discovery. Encyclopedia MDPI. Available at: [Link]

-

Isonicotinic acid hydrazide (PIM 288). INCHEM. Available at: [Link]

-

Synthesis of pyranopyrazoles using isonicotinic acid as a dual and biological organocatalyst. RSC Advances. Available at: [Link]

-

Isonicotinic acid – Knowledge and References. Taylor & Francis. Available at: [Link]

-

Synthesis and characterization of some new twin drugs having substituted pyridines. Der Pharma Chemica. Available at: [Link]

Sources

- 1. journals.asm.org [journals.asm.org]

- 2. Tuberculosis Drug Development: History and Evolution of the Mechanism-Based Paradigm - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Isoniazid - Wikipedia [en.wikipedia.org]

- 4. droracle.ai [droracle.ai]

- 5. Isoniazid derivatives and their anti-tubercular activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | How Mycobacterium tuberculosis drug resistance has shaped anti-tubercular drug discovery [frontiersin.org]

- 7. mdpi.com [mdpi.com]

- 8. Frontiers | Screening and Identification of a Novel Anti-tuberculosis Compound That Targets Deoxyuridine 5′-Triphosphate Nucleotidohydrolase [frontiersin.org]

- 9. benthamdirect.com [benthamdirect.com]

- 10. Cyto-genotoxicity Assessment of Potential Anti-tubercular Drug Candidate Molecule-trans-cyclohexane-1, 4-diamine Derivative-9u in Human Lung Epithelial Cells A549 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Screening of Compounds for Anti-tuberculosis Activity, and in vitro and in vivo Evaluation of Potential Candidates [frontiersin.org]

- 12. researchgate.net [researchgate.net]

- 13. journals.asm.org [journals.asm.org]

- 14. Comparative Studies Evaluating Mouse Models Used for Efficacy Testing of Experimental Drugs against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes & Protocols: A Researcher's Guide to Preliminary In Vitro Screening of 2-(Ethylsulfonyl)isonicotinic acid Against Cancer Cell Lines

Introduction and Scientific Rationale

The relentless pursuit of novel therapeutic agents is a cornerstone of oncology research. Small molecule inhibitors, which are designed to interfere with specific molecular pathways essential for tumor growth and survival, represent a significant class of anticancer drugs.[1][2] This document provides a comprehensive guide for the initial in vitro screening of a novel compound, 2-(Ethylsulfonyl)isonicotinic acid , to assess its potential as an anticancer agent.

While the specific mechanism of action for this compound is not yet elucidated, its chemical structure warrants investigation. The isonicotinic acid scaffold is present in various biologically active compounds, and the ethylsulfonyl group can influence properties like solubility and target binding. The primary goal of this screening cascade is to determine the compound's cytotoxic or cytostatic effects across a panel of diverse cancer cell lines, calculate its potency (IC50), and lay the groundwork for future mechanism of action (MoA) studies.[3][4]

This guide is designed for researchers, scientists, and drug development professionals. It emphasizes not only the procedural steps but also the underlying scientific principles, ensuring that the generated data is robust, reproducible, and meaningful. We will proceed from fundamental compound handling and cell line selection to detailed protocols for cytotoxicity assessment and data interpretation, establishing a self-validating experimental framework.

Initial Compound Characterization & Handling

Before initiating biological assays, a thorough understanding of the test article's chemical properties is critical for accurate and reproducible results.

-

Compound Identity: this compound

-

Molecular Formula: C₈H₉NO₄S

-

Molecular Weight: 215.23 g/mol

-

Purity: Must be >95% (verified by HPLC/LC-MS) to avoid confounding results from impurities.